Tetrakis(trimethylphosphine)nickel
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Overview
Description
Tetrakis(trimethylphosphine)nickel is an organometallic compound with the molecular formula Ni(PMe₃)₄. It is a colorless crystalline solid that is soluble in common organic solvents. This compound is primarily used as a catalyst in various organic synthesis reactions due to its ability to facilitate a wide range of chemical transformations .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetrakis(trimethylphosphine)nickel can be synthesized by reacting nickel(II) chloride with trimethylphosphine in the presence of a reducing agent such as sodium borohydride. The reaction typically occurs in an inert atmosphere to prevent oxidation of the nickel complex .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally involves similar laboratory-scale procedures but on a larger scale, ensuring stringent control over reaction conditions to maintain product purity and yield.
Chemical Reactions Analysis
Types of Reactions: Tetrakis(trimethylphosphine)nickel undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state nickel complexes.
Reduction: It can be reduced to form lower oxidation state species.
Substitution: Ligand exchange reactions where trimethylphosphine ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and peroxides.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Ligand exchange reactions often involve phosphine ligands or other donor ligands under inert atmosphere conditions.
Major Products:
Oxidation: Nickel(II) complexes.
Reduction: Nickel(0) species.
Substitution: Various nickel-phosphine complexes depending on the substituting ligand.
Scientific Research Applications
Tetrakis(trimethylphosphine)nickel is utilized in several scientific research applications:
Chemistry: It serves as a catalyst in cross-coupling reactions, hydrocyanation, and cyclooligomerization of cumulenes.
Biology: While its direct applications in biology are limited, its catalytic properties are leveraged in the synthesis of biologically active compounds.
Medicine: Indirectly used in the synthesis of pharmaceutical intermediates.
Mechanism of Action
The mechanism by which tetrakis(trimethylphosphine)nickel exerts its catalytic effects involves the coordination of the nickel center with the phosphine ligands, which stabilizes the nickel in its zero oxidation state. This stabilization allows the nickel to participate in various catalytic cycles, facilitating bond formation and cleavage processes. The molecular targets and pathways involved include oxidative addition, reductive elimination, and migratory insertion .
Comparison with Similar Compounds
Tetrakis(triphenylphosphine)nickel: Another nickel-phosphine complex used in similar catalytic applications.
Dichlorobis(triphenylphosphine)nickel(II): A nickel(II) complex with different reactivity and applications.
Uniqueness: Tetrakis(trimethylphosphine)nickel is unique due to its high solubility in organic solvents and its ability to stabilize nickel in the zero oxidation state, making it highly effective in catalytic processes that require such conditions .
Properties
CAS No. |
28069-69-4 |
---|---|
Molecular Formula |
C12H40NiP4+4 |
Molecular Weight |
367.03 g/mol |
IUPAC Name |
nickel;trimethylphosphanium |
InChI |
InChI=1S/4C3H9P.Ni/c4*1-4(2)3;/h4*1-3H3;/p+4 |
InChI Key |
XAUOZDGLUCTZKM-UHFFFAOYSA-R |
SMILES |
C[PH+](C)C.C[PH+](C)C.C[PH+](C)C.C[PH+](C)C.[Ni] |
Canonical SMILES |
C[PH+](C)C.C[PH+](C)C.C[PH+](C)C.C[PH+](C)C.[Ni] |
Origin of Product |
United States |
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